molecular formula C14H21NO B14826327 2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline

2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline

Cat. No.: B14826327
M. Wt: 219.32 g/mol
InChI Key: GDRAHEORLACUDR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.326 g/mol . This compound is a derivative of aniline, featuring a cyclopropoxy group and an isopropyl group attached to the benzene ring, along with two methyl groups attached to the nitrogen atom. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2,6-diisopropylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropyl-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.

    2,6-Dimethylaniline: Lacks both the cyclopropoxy and isopropyl groups.

    N,N-Dimethylaniline: A simpler structure with only the dimethylamino group attached to the benzene ring.

Uniqueness

2-Cyclopropoxy-6-isopropyl-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylaniline

InChI

InChI=1S/C14H21NO/c1-10(2)12-6-5-7-13(14(12)15(3)4)16-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3

InChI Key

GDRAHEORLACUDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)N(C)C

Origin of Product

United States

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